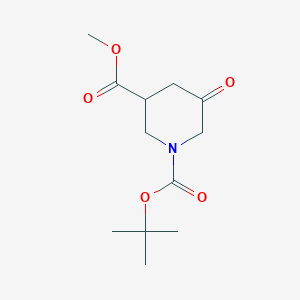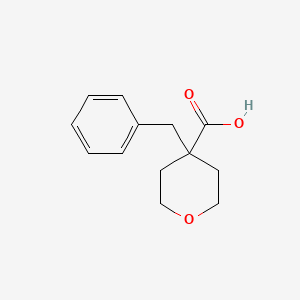
Acide 4-benzyloxane-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxane-4-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a benzyloxane ring and a carboxylic acid functional group
Applications De Recherche Scientifique
4-Benzyloxane-4-carboxylic acid has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzyloxane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of a substituted alkylbenzene using potassium permanganate (KMnO4) under acidic, alkaline, or neutral conditions . Another method includes the hydrolysis of nitriles, where the nitrile is first formed by the reaction of a primary or secondary alkyl halide with cyanide ion, followed by hydrolysis to yield the carboxylic acid . Additionally, the carboxylation of Grignard reagents with carbon dioxide (CO2) is a viable method .
Industrial Production Methods: Industrial production of 4-benzyloxane-4-carboxylic acid typically involves large-scale oxidation processes or the use of Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acid chlorides or esters.
Mécanisme D'action
The mechanism of action of 4-benzyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the benzyloxane ring can participate in hydrophobic interactions, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Benzoic Acid (C6H5COOH): Similar in having a carboxylic acid group attached to an aromatic ring.
Phenylacetic Acid (C8H8O2): Contains a phenyl group and a carboxylic acid group, similar to the benzyloxane structure.
4-Hydroxybenzoic Acid (C7H6O3): Features a hydroxyl group and a carboxylic acid group on a benzene ring.
Uniqueness: 4-Benzyloxane-4-carboxylic acid is unique due to the presence of the benzyloxane ring, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Propriétés
IUPAC Name |
4-benzyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(6-8-16-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFYQIKERUPIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
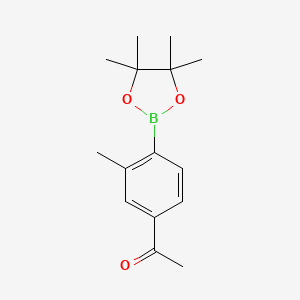
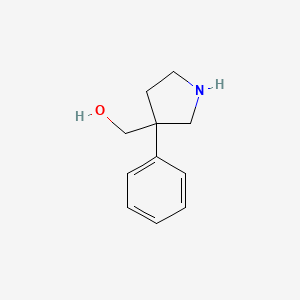
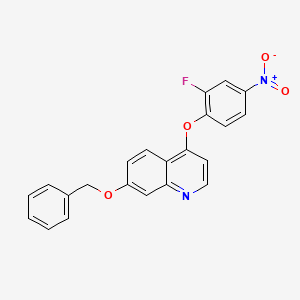


![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
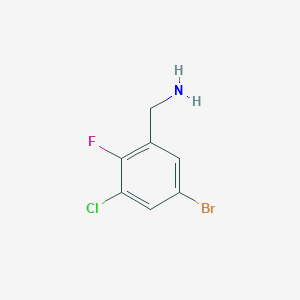
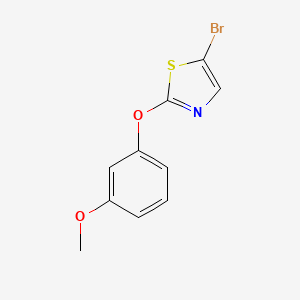

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)
